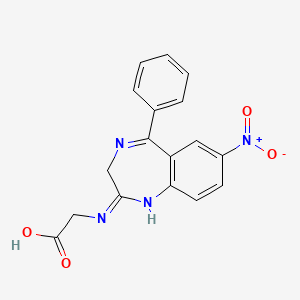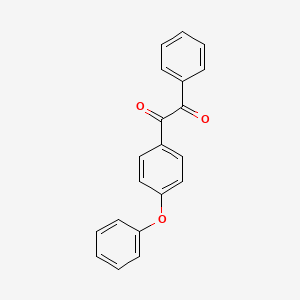
1-(4-Phenoxyphenyl)-2-phenylethane-1,2-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Phenoxyphenyl)-2-phenylethane-1,2-dione is an organic compound with the molecular formula C20H14O3 It is characterized by the presence of two phenyl groups and a phenoxy group attached to an ethanedione backbone
Méthodes De Préparation
The synthesis of 1-(4-Phenoxyphenyl)-2-phenylethane-1,2-dione typically involves the reaction of 4-phenoxybenzaldehyde with benzil in the presence of a base such as potassium hydroxide. The reaction proceeds through a condensation mechanism, forming the desired diketone product. Industrial production methods may involve optimization of reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Analyse Des Réactions Chimiques
1-(4-Phenoxyphenyl)-2-phenylethane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone to corresponding alcohols or hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl rings. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(4-Phenoxyphenyl)-2-phenylethane-1,2-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 1-(4-Phenoxyphenyl)-2-phenylethane-1,2-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s phenyl and phenoxy groups can engage in π-π stacking and hydrogen bonding, influencing the activity of biological pathways. These interactions can modulate enzyme activity, receptor binding, and other cellular processes.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-(4-Phenoxyphenyl)-2-phenylethane-1,2-dione include:
Benzil: A simpler diketone with two phenyl groups.
4-Phenoxybenzaldehyde: A precursor in the synthesis of the target compound.
Benzophenone: A related compound with a similar structure but different functional groups. The uniqueness of this compound lies in its combination of phenyl and phenoxy groups, which confer distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
61457-74-7 |
|---|---|
Formule moléculaire |
C20H14O3 |
Poids moléculaire |
302.3 g/mol |
Nom IUPAC |
1-(4-phenoxyphenyl)-2-phenylethane-1,2-dione |
InChI |
InChI=1S/C20H14O3/c21-19(15-7-3-1-4-8-15)20(22)16-11-13-18(14-12-16)23-17-9-5-2-6-10-17/h1-14H |
Clé InChI |
UAKRNUFOLQZKJV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C(=O)C2=CC=C(C=C2)OC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(4-Fluorophenyl)methyl]-N-(2-hydroxyethyl)-N-methylthiourea](/img/structure/B14587337.png)
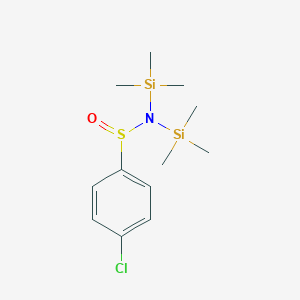
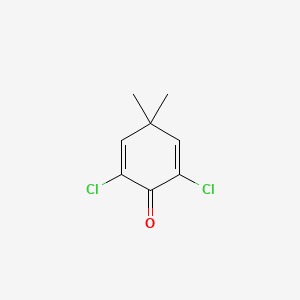

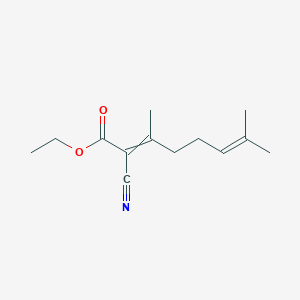
![2-[(18-Bromooctadecyl)oxy]oxane](/img/structure/B14587367.png)
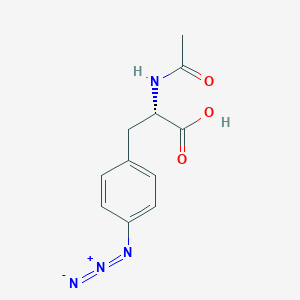

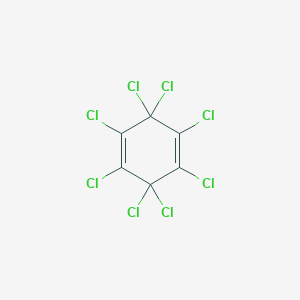
![Propanamide, N-ethyl-3-[[2-[methyl(phenylmethyl)amino]ethyl]amino]-](/img/structure/B14587395.png)

![N,N-Bis(2-hydroxyethyl)-4H-furo[3,2-B]indole-2-carboxamide](/img/structure/B14587412.png)
![6-[(4-Chlorophenyl)methyl]-2,6-dimethylcyclohexa-2,4-dien-1-one](/img/structure/B14587421.png)
